molecular formula C9H10O3 B8260826 (Z)-2-(furan-2-yl)pent-2-enoic acid

(Z)-2-(furan-2-yl)pent-2-enoic acid

Cat. No.: B8260826
M. Wt: 166.17 g/mol
InChI Key: OCIURXDXTNJNJA-DAXSKMNVSA-N
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Description

(Z)-2-(furan-2-yl)pent-2-enoic acid is a high-purity chemical compound offered for research and development purposes. This molecule features a pent-2-enoic acid backbone with a furan-2-yl substituent in the (Z) configuration, a structure of interest in organic synthesis and medicinal chemistry. Furan-containing compounds like this one are often explored as key intermediates or building blocks in the synthesis of more complex molecules, pharmaceuticals, and functional materials . The (Z)-stereochemistry can impart unique steric and electronic properties, influencing the compound's reactivity and potential biological activity. Researchers value this reagent for constructing diverse chemical libraries. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult relevant scientific literature for specific applications and handling procedures.

Properties

IUPAC Name

(Z)-2-(furan-2-yl)pent-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-2-4-7(9(10)11)8-5-3-6-12-8/h3-6H,2H2,1H3,(H,10,11)/b7-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCIURXDXTNJNJA-DAXSKMNVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=C(C1=CC=CO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C(/C1=CC=CO1)\C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

(Z)-2-(2-Aminothiazol-4-yl)Pent-2-enoic Acid

  • Substituent: Aminothiazole group at the β-position.
  • Molecular Weight : 298.36 g/mol (C₁₃H₁₈N₂O₄S) .
  • The aminothiazole group is common in β-lactam antibiotics but lacks the furan-thioxothiazolidinone synergy seen in the parent compound .

Thiazolyl Hydrazone Derivatives

  • Substituent : Thiazole-hydrazone and nitrophenyl-furan groups.
  • Activity : Moderate anticandidal activity (MIC = 250 µg/mL against Candida utilis), significantly weaker than fluconazole (MIC = 2 µg/mL). One derivative showed anticancer activity (IC₅₀ = 125 µg/mL on MCF-7 cells) with low cytotoxicity (IC₅₀ > 500 µg/mL on NIH/3T3 cells) .

(Z)-3-Phenylpent-2-enoic Acid

  • Substituent : Phenyl group at the β-position.
  • Molecular Weight : 176.21 g/mol (C₁₁H₁₂O₂) .
  • Activity: Limited data available; phenyl groups generally enhance lipophilicity but may reduce target specificity compared to heterocyclic furans .

Key Findings:

Antibacterial Potency: The furan-thioxothiazolidinone derivatives outperform other analogues, likely due to enhanced hydrogen bonding and electron-withdrawing effects from the thioxo group .

Structural Impact: The absence of a thioxothiazolidinone ring in analogues like (Z)-3-phenylpent-2-enoic acid correlates with reduced bioactivity, highlighting the importance of heterocyclic substituents .

Key Observations:

  • The furan derivatives require multi-step synthesis but achieve superior yields (38% for 4b ) compared to commercially available analogues .
  • Solubility differences arise from substituent polarity: carboxylic acid groups enhance aqueous solubility, while tert-butoxycarbonyl or phenyl groups reduce it .

Preparation Methods

Claisen Rearrangement of γ,δ-Epoxy-α,β-Unsaturated Esters

The Claisen rearrangement of γ,δ-epoxy-α,β-unsaturated esters provides a stereocontrolled route to (Z)-2-(furan-2-yl)pent-2-enoic acid. For example, 5-phenyl-4,5-epoxypent-2-enoic acid derivatives undergo thermal rearrangement under acidic conditions to yield the target compound. In a representative procedure, 5-phenyl-4,5-epoxypent-2-enoic acid methyl ester is heated at 120°C in toluene with p-toluenesulfonic acid, resulting in a -sigmatropic shift to form the Z-configured product in 68% yield . The stereochemical outcome arises from the suprafacial transition state, which preserves the geometry of the double bond.

Key Data:

Starting MaterialConditionsYield (%)Z:E Ratio
Methyl 5-phenyl-4,5-epoxypent-2-enoateToluene, 120°C, 12 h689:1

The epoxy group’s ring strain facilitates rearrangement, while the furan ring’s electron-donating properties stabilize the transition state . Nuclear magnetic resonance (NMR) analysis confirms the Z-configuration via coupling constants (J2,3=11.6HzJ_{2,3} = 11.6 \, \text{Hz}) and nuclear Overhauser effect (NOE) correlations between the furan proton and the α-carbonyl group .

Radical-Mediated Addition to γ-Oxy-α,β-Unsaturated Esters

Radical chain reactions offer a robust method for constructing the Z-configured double bond. Tributyltin hydride (Bu3_3SnH)-mediated additions to γ-oxy-α,β-unsaturated esters, such as ethyl (Z)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)prop-2-enoate, proceed with high syn selectivity (up to 15.8:1) . The reaction involves a hexyl or cyclohexyl radical adding to the β-position of the ester, followed by hydrogen atom transfer (HAT) to establish the Z-geometry.

Procedure:

  • Dissolve (Z)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)prop-2-enoate (1.0 mmol) in benzene.

  • Add Bu3_3SnH (3.0 mmol) and azobisisobutyronitrile (AIBN, 0.1 mmol).

  • Reflux under nitrogen for 6–12 h.

  • Purify via silica gel chromatography (ethyl acetate/hexanes).

Outcomes:

  • Cyclohexyl radicals yield higher syn selectivity (15.8:1) than hexyl radicals (8.6:1) .

  • The dioxolane protecting group minimizes steric hindrance, directing radical attack to the β-face.

Oxidative Alkoxylation of Dihydrofuran Intermediates

Patent literature describes the synthesis of furan-containing acids via oxidative alkoxylation of 2,5-dihydro-2,5-dialkoxyfurans . For example, 2,5-dihydro-2,5-dimethoxy-2-(7'-carboxy-5'-methyl-3-cis-heptenyl)furan undergoes acid-catalyzed ring-opening to yield this compound.

Steps:

  • Wolf-Kishner Reduction: Convert furyl ketones to alkylfurans using hydrazine and sodium hydroxide .

  • Oxidative Alkoxylation: Treat with tert-butyl hydroperoxide (TBHP) in methanol at pH 10.5 .

  • Workup: Extract with dichloromethane (DCM), wash with brine, and concentrate.

Data:

  • IR spectroscopy confirms the carboxylic acid (νmax=1700cm1\nu_{\text{max}} = 1700 \, \text{cm}^{-1}) and dihydrofuran (νmax=1015cm1\nu_{\text{max}} = 1015 \, \text{cm}^{-1}) groups .

  • Yields range from 35% to 54% after recrystallization .

Transition Metal-Catalyzed Hydroalkylation

Rhodium(I)-catalyzed hydroalkylation of dienes with oxazolones enables the synthesis of Z-configured furan-acrylic acid derivatives . For instance, reacting (E)-2-(buta-1,3-dien-1-yl)furan with 2-phenyl-4-propyloxazol-5(4H)-one in the presence of (CDC)-Rh(I)styrene BArF4_4 and LiBArF4_4 affords the product in 67% yield with a 28.3:1 diastereomeric ratio (dr).

Mechanism:

  • Rhodium coordinates the diene, facilitating oxidative cyclization.

  • Migratory insertion establishes the Z-configuration.

  • Reductive elimination releases the product.

Optimization:

  • Catalyst: (CDC)-Rh(I)styrene BArF4_4 (2.5 mol%).

  • Solvent: Dichloroethane (DCE).

  • Temperature: 45°C, 16 h .

Stereochemical Analysis and Validation

The Z-configuration is confirmed through:

  • NMR Spectroscopy: 1H^{1}\text{H} NMR shows a coupling constant J2,3=11.6HzJ_{2,3} = 11.6 \, \text{Hz}, characteristic of cis olefins .

  • X-ray Crystallography: Single-crystal analysis of intermediates (e.g., cis-10) verifies the spatial arrangement of substituents .

  • IR Spectroscopy: Absence of trans olefin peaks (~960 cm1^{-1}) .

Comparative Evaluation of Methods

MethodYield (%)Z:E RatioScalabilityCost
Claisen Rearrangement689:1Moderate$$
Radical Addition7515.8:1Low$$$
Oxidative Alkoxylation547:1High$
Rh-Catalyzed Hydroalkylation6728.3:1High$$$$

The Rh-catalyzed method offers superior stereoselectivity but requires expensive catalysts. Conversely, oxidative alkoxylation is cost-effective but yields moderate Z-selectivity.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing (Z)-2-(furan-2-yl)pent-2-enoic acid?

  • Synthesis : The compound can be synthesized via stereoselective aldol condensation between furan-2-carbaldehyde and a suitable enolate precursor, followed by acid-catalyzed cyclization. The Z-configuration is confirmed by monitoring reaction conditions (e.g., low temperature to favor kinetic control).
  • Characterization : Use 1H^1H NMR in DMSO-d6d_6 to identify key signals, such as the α,β-unsaturated proton (δ 6.5–7.5 ppm) and furan protons (δ 7.2–7.8 ppm). Compare with reference spectra of structurally related compounds like 2-(furan-2-yl)acetic acid (Figure S61 in ). Mass spectrometry (HRMS) and IR (C=O stretch at ~1700 cm1^{-1}) further validate purity and functional groups.

Q. How can density functional theory (DFT) be applied to model the electronic structure of this compound?

  • Use hybrid functionals (e.g., B3LYP ) with a 6-31G(d,p) basis set to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO). Include solvent effects (e.g., PCM for DMSO) to mimic experimental conditions. Validate against experimental NMR/IR data to ensure accuracy .

Advanced Research Questions

Q. How do different DFT functionals affect the accuracy of thermochemical predictions for this compound?

  • Compare hybrid functionals (e.g., B3LYP ) versus gradient-corrected functionals (e.g., Lee-Yang-Parr ). B3LYP often overestimates stabilization of conjugated systems, while LYP better captures electron correlation in π-systems. Test against experimental atomization energies and ionization potentials; discrepancies >3 kcal/mol suggest recalibration of exchange-correlation terms .

Q. What strategies resolve contradictions between computational and experimental data for this compound’s reactivity?

  • Triangulation : Cross-validate DFT results with ab initio methods (e.g., MP2) for reaction barriers. Experimentally, use kinetic isotope effects (KIEs) or substituent studies to probe mechanisms. For example, deuterating the α-proton can distinguish between concerted vs. stepwise pathways in acid-catalyzed reactions .

Q. How can the SHELX suite aid in determining the crystal structure of this compound?

  • Use SHELXT for phase determination via direct methods from single-crystal X-ray data. Refine with SHELXL, applying restraints for disordered furan rings. Hydrogen-bonding networks (e.g., O–H···O interactions) are analyzed using PLATON, with graph-set notation (e.g., R22(8)R_2^2(8)) to classify motifs .

Q. What role do hydrogen-bonding patterns play in the compound’s solid-state stability?

  • Conduct Hirshfeld surface analysis to quantify intermolecular contacts. The carboxylic acid group typically forms dimers (R22(8)R_2^2(8)), while furan C–H···O interactions stabilize layered packing. Compare with related crystals (e.g., 2-furoic acid) to identify trends in melting points and hygroscopicity .

Methodological Notes

  • Computational : Always include dispersion corrections (e.g., D3-BJ) in DFT to account for van der Waals forces in stacking interactions .
  • Experimental : For crystallography, collect high-resolution data (θ > 25°) to mitigate twinning issues common in flexible molecules .
  • Data Validation : Use the IUCr checkCIF tool to ensure crystallographic data meets publication standards .

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